Bienvenue dans la boutique en ligne BenchChem!

4-Fluoro-2-methyl-1H-indol-5-amine

Drug discovery Lead optimization ADME prediction

This fluorinated indole-5-amine derivative provides a strategic electronic profile for kinase inhibitor development, with a consensus LogP of 2.06 and 2.6-fold higher aqueous solubility versus non-fluorinated analogs. The 4-fluoro substituent enables orthogonal multipolar interactions with kinase active-site residues not achievable with Cl, Br, or unsubstituted analogs. Procure ≥98% purity material to directly access the brivanib-class pharmacophore without de novo route development. Stored under inert gas at 2–8°C.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
CAS No. 398487-76-8
Cat. No. B1387644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methyl-1H-indol-5-amine
CAS398487-76-8
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2F)N
InChIInChI=1S/C9H9FN2/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,12H,11H2,1H3
InChIKeyOLSQELJCNPMVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methyl-1H-indol-5-amine (CAS 398487-76-8): Procurement-Grade Physicochemical and Structural Specifications


4-Fluoro-2-methyl-1H-indol-5-amine (CAS 398487-76-8) is a fluorinated indole derivative with the molecular formula C9H9FN2 and a molecular weight of 164.18 g/mol . It is commercially available as a research intermediate with typical purities of 98% . The compound features a fluorine atom at the 4-position and a methyl group at the 2-position on the indole scaffold, with a primary amine at the 5-position . Its predicted physicochemical properties include a boiling point of 343.7 ± 37.0 °C, density of 1.317 ± 0.06 g/cm³, and a consensus Log Po/w of 2.06, which positions it within a favorable lipophilicity range for drug discovery applications . The compound is a solid at ambient conditions and requires storage under inert gas (nitrogen or argon) at 2–8 °C to maintain stability .

Why Unsubstituted or Alternative Halogenated Indole-5-amines Cannot Replace 4-Fluoro-2-methyl-1H-indol-5-amine in Lead Optimization


Indole-5-amine derivatives are widely employed as building blocks in medicinal chemistry, yet subtle structural modifications—particularly at the 4- and 2-positions—profoundly alter physicochemical properties, metabolic stability, and target binding affinity . 4-Fluoro-2-methyl-1H-indol-5-amine incorporates a strategic fluorine atom at the 4-position that increases electronegativity and modulates hydrogen bonding without substantially increasing steric bulk, while the 2-methyl group enhances metabolic stability and influences conformational preferences . Substituting this compound with a non-fluorinated analog (e.g., 2-methyl-1H-indol-5-amine, CAS 7570-49-2) eliminates the fluorine-mediated electronic effects that are critical for target engagement in kinase inhibitor scaffolds such as brivanib [1]. Similarly, replacement with a 4-chloro or 4-bromo analog introduces larger atomic radii and altered electronegativity, which can disrupt binding pocket complementarity and reduce potency [2]. The quantitative evidence presented in Section 3 demonstrates that these differences are not merely theoretical but translate into measurable divergences in lipophilicity, hydrogen bonding capacity, solubility, and downstream synthetic utility—making generic substitution scientifically unsound for projects where these specific structural features have been optimized [3].

Quantitative Evidence Differentiating 4-Fluoro-2-methyl-1H-indol-5-amine from Closest Structural Analogs


Lipophilicity Modulation: Consensus Log Po/w Reduction by 0.64 Units Relative to Non-Fluorinated Analog

4-Fluoro-2-methyl-1H-indol-5-amine exhibits a consensus Log Po/w of 2.06, which is 0.64 units lower than the 2.70 consensus Log Po/w of its non-fluorinated analog 2-methyl-1H-indol-5-amine (CAS 7570-49-2) . This reduction in lipophilicity, driven by the electron-withdrawing fluorine at the 4-position, aligns more favorably with Lipinski's Rule of Five (optimal Log P ≤ 5) and is associated with improved aqueous solubility and reduced off-target binding in drug candidates .

Drug discovery Lead optimization ADME prediction

Enhanced Hydrogen Bond Acceptor Capacity: 2 Acceptors vs. 1 Acceptor in Non-Fluorinated Analog

4-Fluoro-2-methyl-1H-indol-5-amine possesses two hydrogen bond acceptor sites (the 4-fluoro substituent and the indole nitrogen), whereas the non-fluorinated analog 2-methyl-1H-indol-5-amine (CAS 7570-49-2) has only one hydrogen bond acceptor (the indole nitrogen) . This additional acceptor capacity, derived from the fluorine atom, provides an extra interaction point for target protein binding pockets, which can enhance binding affinity and selectivity in kinase inhibitor design [1].

Structure-activity relationship Molecular recognition Binding affinity

Aqueous Solubility Enhancement: 2.6-Fold Higher Predicted Solubility vs. Non-Fluorinated Analog

4-Fluoro-2-methyl-1H-indol-5-amine has a predicted aqueous solubility of 0.421 mg/mL (2.56 mmol/L, ESOL method) . In contrast, the non-fluorinated analog 2-methyl-1H-indol-5-amine (CAS 7570-49-2) has a predicted solubility of 0.163 mg/mL (1.11 mmol/L, ESOL method) . This represents a 2.6-fold improvement in predicted aqueous solubility, which is attributed to the polarizing effect of the fluorine atom that enhances water interaction without significantly increasing molecular weight.

Formulation development Bioavailability Preclinical toxicology

Validated Synthetic Utility in Clinically Advanced Kinase Inhibitor Scaffolds

4-Fluoro-2-methyl-1H-indol-5-amine serves as the essential core fragment for the synthesis of BMS-540215 (brivanib), a dual VEGFR-2/FGFR-1 kinase inhibitor that has advanced to Phase II clinical trials [1]. The compound is also a key intermediate in the synthesis of 1-[[[4-(4-fluoro-2-methyl-1H-indol-5-yl)oxy-6-methoxyquinolin-7-yl]oxy]methyl]cyclopropylamine, an angiogenesis inhibitor described in patent EP3153169A1 for tumor treatment [2]. In contrast, the non-fluorinated analog 2-methyl-1H-indol-5-amine has no documented application in clinically advanced kinase inhibitor programs, underscoring the critical role of the 4-fluoro substitution in achieving the required potency and selectivity profiles [3].

Medicinal chemistry Kinase inhibitors Oncology drug discovery

Optimal Research and Procurement Scenarios for 4-Fluoro-2-methyl-1H-indol-5-amine Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring Favorable Lipophilicity and Solubility Profiles

When developing kinase inhibitors targeting VEGFR-2, FGFR-1, or related tyrosine kinases, 4-fluoro-2-methyl-1H-indol-5-amine provides a core scaffold with a consensus Log Po/w of 2.06 and predicted aqueous solubility of 0.421 mg/mL—properties that are 0.64 Log P units lower and 2.6-fold higher, respectively, than its non-fluorinated analog . These physicochemical advantages translate to improved developability and reduced attrition in lead optimization, as demonstrated by the successful advancement of BMS-540215 (brivanib) to Phase II clinical trials [1].

Structure-Activity Relationship (SAR) Studies Exploring Fluorine-Mediated Hydrogen Bonding Effects

4-Fluoro-2-methyl-1H-indol-5-amine offers two hydrogen bond acceptor sites (the 4-fluoro substituent and indole nitrogen), providing an additional interaction point not available in non-fluorinated analogs . This property is particularly valuable for SAR campaigns aimed at probing the role of halogen bonding and electronic effects on target engagement, as the fluorine atom can participate in orthogonal multipolar interactions with backbone amides and side-chain residues in kinase active sites .

Synthesis of Angiogenesis Inhibitors for Oncology Research Programs

The compound is a validated intermediate for synthesizing angiogenesis inhibitors such as 1-[[[4-(4-fluoro-2-methyl-1H-indol-5-yl)oxy-6-methoxyquinolin-7-yl]oxy]methyl]cyclopropylamine, described in EP3153169A1 with defined daily dosing regimens of 5–20 mg for tumor treatment . Procurement of this specific fluorinated indole enables direct access to a patented pharmacophore with established in vivo efficacy, bypassing the need for de novo synthetic route development .

Development of Dual VEGFR-2/FGFR-1 Inhibitors with Balanced Potency

The 4-fluoro-2-methyl substitution pattern on the indole-5-amine core has been specifically optimized to achieve dual inhibition of VEGFR-2 and FGFR-1 kinases, a profile that addresses compensatory angiogenic signaling pathways in resistant tumors . Substituting this compound with alternative halogenated or non-halogenated indole-5-amines has been shown in published SAR studies to reduce potency against one or both targets, confirming that the precise electronic and steric properties of the 4-fluoro-2-methyl combination are non-redundant .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-2-methyl-1H-indol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.